molecular formula C9H8BrFO B14773294 1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone

1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone

Cat. No.: B14773294
M. Wt: 231.06 g/mol
InChI Key: GLTLELFUCTUJLL-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and methyl groups on the phenyl ring

Preparation Methods

The synthesis of 1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone typically involves the bromination of 1-(2-fluoro-4-methylphenyl)ethanone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions .

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form halogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carbonyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone can be compared with other similar compounds, such as:

    1-(2-Bromo-4-fluoro-6-methylphenyl)ethanone: Similar structure but different positions of substituents, leading to different chemical properties and reactivity.

    2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a fluorine atom, resulting in different electronic and steric effects.

    2-Bromo-1-(4-methylphenyl)ethanone:

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-(2-bromo-6-fluoro-4-methylphenyl)ethanone

InChI

InChI=1S/C9H8BrFO/c1-5-3-7(10)9(6(2)12)8(11)4-5/h3-4H,1-2H3

InChI Key

GLTLELFUCTUJLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C(=O)C)F

Origin of Product

United States

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